molecular formula C6H14ClNO3 B13066914 2-[2-(Dimethylamino)ethoxy]acetic acid hydrochloride

2-[2-(Dimethylamino)ethoxy]acetic acid hydrochloride

Cat. No.: B13066914
M. Wt: 183.63 g/mol
InChI Key: QNEOGFGMDSVMPL-UHFFFAOYSA-N
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Description

2-[2-(Dimethylamino)ethoxy]acetic acid hydrochloride is an organic compound with the molecular formula C6H13NO3·HCl. It is a derivative of acetic acid and contains a dimethylamino group, making it a versatile compound in various chemical reactions and applications. This compound is often used in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Dimethylamino)ethoxy]acetic acid hydrochloride typically involves the reaction of dimethylaminoethanol with ethylene oxide, followed by the addition of chloroacetic acid. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

  • Step 1: Reaction of Dimethylaminoethanol with Ethylene Oxide

      Reagents: Dimethylaminoethanol, Ethylene Oxide

      Conditions: The reaction is carried out at a temperature of 50-60°C under an inert atmosphere.

      Product: 2-(Dimethylamino)ethoxyethanol

  • Step 2: Addition of Chloroacetic Acid

      Reagents: 2-(Dimethylamino)ethoxyethanol, Chloroacetic Acid

      Conditions: The reaction mixture is heated to 80-90°C with constant stirring.

      Product: 2-[2-(Dimethylamino)ethoxy]acetic acid

  • Step 3: Formation of Hydrochloride Salt

      Reagents: 2-[2-(Dimethylamino)ethoxy]acetic acid, Hydrochloric Acid

      Conditions: The product from step 2 is dissolved in water, and hydrochloric acid is added dropwise.

      Product: this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Dimethylamino)ethoxy]acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes

    Reduction: Alcohols or amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-[2-(Dimethylamino)ethoxy]acetic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(Dimethylamino)ethoxy]acetic acid hydrochloride involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The compound can also act as a nucleophile in substitution reactions, targeting electrophilic centers in other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethanol
  • 2-(Dimethylamino)ethyl acetate
  • 2-(Dimethylamino)ethyl chloride

Comparison

2-[2-(Dimethylamino)ethoxy]acetic acid hydrochloride is unique due to its combination of a dimethylamino group and an acetic acid moiety. This structure imparts distinct chemical properties, such as increased solubility in water and enhanced reactivity in various chemical reactions. Compared to similar compounds, it offers a broader range of applications in scientific research and industry.

Properties

Molecular Formula

C6H14ClNO3

Molecular Weight

183.63 g/mol

IUPAC Name

2-[2-(dimethylamino)ethoxy]acetic acid;hydrochloride

InChI

InChI=1S/C6H13NO3.ClH/c1-7(2)3-4-10-5-6(8)9;/h3-5H2,1-2H3,(H,8,9);1H

InChI Key

QNEOGFGMDSVMPL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOCC(=O)O.Cl

Origin of Product

United States

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